(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
Description
“(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone” is a heterocyclic compound featuring a benzothiazine core substituted with a fluorine atom at position 6, a p-tolyl group at position 4, and a morpholino methanone moiety at position 2. The morpholine ring, a common pharmacophore, could improve solubility and modulate target interactions.
Properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-14-2-5-16(6-3-14)23-13-19(20(24)22-8-10-27-11-9-22)28(25,26)18-7-4-15(21)12-17(18)23/h2-7,12-13H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJBRZYCVCNHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a synthetic organic molecule belonging to the class of benzo[b][1,4]thiazine derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features:
- Fluorine Atom : Enhances lipophilicity and metabolic stability.
- p-Tolyl Group : Contributes to unique chemical reactivity.
- Morpholino Moiety : Known for improving pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and the thiazine ring are crucial for binding, which modulates the activity of these targets and leads to various biological effects.
Antitumor Activity
Research indicates that compounds within this class exhibit significant antitumor properties. For instance, a related compound demonstrated potent activity against breast carcinoma cells by inducing apoptotic effects through the accumulation of cyclin B1 and affecting mitotic spindle checkpoint proteins .
Enzyme Inhibition
Studies have shown that derivatives of benzo[b][1,4]thiazine can inhibit key enzymes involved in tumor progression. For example, modifications in the structure have led to improved in vitro activity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine | Chlorinated variant | Moderate antitumor activity |
| 6-Bromo-4-(p-tolyl)-4H-benzo[b][1,4]thiazine | Brominated variant | Lower efficacy compared to fluoro derivative |
| 6-Fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine | Fluorinated with para-substituted toluidine | Enhanced lipophilicity and metabolic stability |
Case Studies
- In Vivo Studies : In a xenograft mouse model, related compounds exhibited significant tumor growth inhibition. The mechanism involved apoptosis induction through specific signaling pathways.
- Safety Profiling : Safety studies indicated that these compounds did not significantly affect normal biological functions in animal models, suggesting a favorable safety profile for further clinical evaluation .
Research Findings
Recent studies have focused on structural modifications to enhance the pharmacokinetic profiles of these compounds. For instance, introducing hydrophilic groups has been shown to improve oral bioavailability while maintaining potent biological activity against cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents | logP (Predicted) | Key Spectral Features ($ ^1H $-NMR) |
|---|---|---|---|---|
| Target Compound | Benzothiazine | 6-F, 4-p-tolyl, morpholino | 2.3 | p-tolyl: 7.2–7.4 ppm; morpholine: 3.5–3.7 ppm |
| 6′-F-benzothiazole quinazolinone | Benzothiazole | 6′-F, 7′-Cl | 3.1 | Aromatic H: 7.8–8.2 ppm; NH: 10.1 ppm |
| Triazole-quinazolinone | Quinazolinone | 1,2,3-triazole | 1.9 | Triazole H: 8.0–8.2 ppm; NH: 9.8 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
